Amino-3-methyl-benzimidazoline-2-thion
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-amino-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H9N3S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
DXWOQIMHDSVZBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=S)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Cyclocondensation reactions between o-phenylenediamine analogs and sulfur-containing reagents represent a foundational approach for constructing the benzimidazoline-2-thion scaffold. A notable method involves the reaction of 3-methyl-o-phenylenediamine with carbon disulfide (CS₂) under basic conditions. For instance, treatment of 3-methyl-o-phenylenediamine with CS₂ in ethanol in the presence of potassium hydroxide yields the corresponding benzimidazoline-2-thione derivative. Subsequent aminolysis or hydrolysis introduces the amino group at position 1.
In a specialized protocol, the macrocyclic aminal DMDBTA (16H,13H-5:12,7:14-dimethanedibenzo[d,i]-tetraazecine) reacts with nucleophiles like ammonium thiocyanate in the presence of CS₂ to generate benzimidazole-2-thione derivatives. While this method primarily targets benzimidazole systems, adaptation to benzimidazoline requires reducing agents such as sodium borohydride (NaBH₄) to saturate the imidazole ring post-thione formation.
Key Reaction Conditions:
- Temperature: 60–80°C
- Solvent: Ethanol or methanol
- Catalysts: KOH or NaOH
- Yield: 15–51% (depending on substituents)
Alkylation and Amination Strategies
Introducing the methyl and amino groups sequentially via alkylation and amination has been explored. A patent by WO2017168451A1 details the synthesis of related imidazoline-2-thiones through quaternization and sulfur incorporation. For example, 1-methyl-1H-benzimidazole is alkylated with tert-butyl (2-bromoethyl)carbamate in tetrahydrofuran (THF), followed by treatment with sulfur powder and potassium carbonate in methanol under reflux. Deprotection of the tert-butoxycarbonyl (Boc) group using hydrochloric acid yields the primary amine.
Adapting this method for amino-3-methyl-benzimidazoline-2-thion involves:
- Quaternization : Reacting 3-methyl-benzimidazoline with bromoethylamine derivatives.
- Sulfur Insertion : Refluxing with sulfur in methanol/K₂CO₃.
- Deprotection : Removing Boc groups via acid hydrolysis.
Optimized Parameters:
Reductive Synthesis from Benzimidazole-2-Thione Precursors
Reduction of preformed benzimidazole-2-thiones offers a direct route to the benzimidazoline scaffold. Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation with ammonium formate selectively reduces the imidazole ring’s double bond while preserving the thione functionality. For instance, benzimidazole-2-thione derivatives treated with H₂ (1 atm) and Pd/C in ethanol at room temperature yield the corresponding dihydro derivatives.
Advantages:
- High selectivity for ring saturation.
- Preservation of thione and amino groups.
- Typical yields: 60–75%.
Metal-Complex Assisted Synthesis
Coordination-driven synthesis leverages metal templates to preorganize ligands, facilitating cyclization. A study by Garnovskii et al. describes the preparation of this compound via its azomethine derivative. The ligand HL, synthesized from this compound and 2-N-tosylaminobenzaldehyde, forms stable complexes with transition metals like molybdenum(VI). The metal’s coordination geometry directs the regioselective formation of the benzimidazoline core.
Procedure Overview:
- Condensation of 3-methyl-o-phenylenediamine with thiourea to form the thione.
- Reaction with 2-N-tosylaminobenzaldehyde to generate the azomethine intermediate.
- Metal complexation (e.g., MoO₂²⁺) to stabilize the structure.
Comparative Analysis of Methodologies
| Method | Starting Materials | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | o-Phenylenediamine, CS₂ | 15–51 | Moderate | Limited |
| Alkylation/Amination | Benzimidazoline, Bromoethylamine | 70–86 | High | Industrial |
| Reductive Synthesis | Benzimidazole-2-thione | 60–75 | Low | Moderate |
| Metal-Assisted | Azomethine derivatives, MoO₂²⁺ | 40–55 | High | Lab-scale |
Cyclocondensation offers simplicity but suffers from modest yields. Alkylation/amination provides higher efficiency but requires multi-step purification. Metal-assisted methods, while elegant, are less practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Flexibility : The introduction of alkyl, acyl, or aryl groups at N1 or C3 modulates solubility and reactivity. For example, methacryloyl groups () enhance polymerizability, while thionyl-acetyl groups () increase electrophilicity .
- Synthetic Efficiency : Yields vary widely depending on the method. The use of column chromatography () improves purity but reduces overall yield compared to straightforward condensations () .
Key Observations:
- Anticancer Potency : Hydrazone derivatives () show dual antioxidant and antineoplastic activity, making them candidates for combination therapies .
- Mechanistic Diversity: Thieno-pyridine fused analogs () form complex molecular architectures (e.g., isoindolo-benzimidazoles) that may enhance DNA intercalation or receptor binding .
Physicochemical Properties
- Solubility: Amino-3-methyl-benzimidazoline-2-thion’s solubility in polar solvents is likely enhanced by the amino group, whereas alkyl or aryl substituents (e.g., ) increase lipophilicity .
- Thermal Stability : Thione derivatives generally exhibit high melting points (>200°C), as seen in 3-benzylmethyl-2-[(2-thionyl)acetyl] benzimidazole (m.p. 240°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
